molecular formula C18H38SSn B14483617 Tributyl(cyclohexylsulfanyl)stannane CAS No. 64495-81-4

Tributyl(cyclohexylsulfanyl)stannane

Cat. No.: B14483617
CAS No.: 64495-81-4
M. Wt: 405.3 g/mol
InChI Key: UJHSVOAOXAMZBC-UHFFFAOYSA-M
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Description

Tributyl(cyclohexylsulfanyl)stannane is a specialized organotin reagent valued in synthetic organic chemistry and materials science research. This compound belongs to the class of trialkyltins, characterized by their stability and utility in various transformation processes . Its primary research applications include serving as a reactant in Stille-type cross-coupling reactions, a powerful method for forming carbon-carbon bonds, which is fundamental in constructing complex organic molecules and functional materials. The cyclohexylsulfanyl moiety in its structure can act as a functional handle, allowing researchers to introduce sulfur-containing groups into target molecules or surfaces. Organotin compounds similar to this compound are known to interact with biological targets; for instance, some tributyltins function as inhibitors of the retinoic acid receptor RXR-alpha, highlighting their relevance in biochemical and pharmacological studies . This reagent is intended for use by qualified researchers in a controlled laboratory setting. It is supplied For Research Use Only and is strictly not for diagnostic, therapeutic, or personal use. Proper safety protocols must be followed, as organotin compounds require careful handling and disposal in accordance with all applicable regulations.

Properties

CAS No.

64495-81-4

Molecular Formula

C18H38SSn

Molecular Weight

405.3 g/mol

IUPAC Name

tributyl(cyclohexylsulfanyl)stannane

InChI

InChI=1S/C6H12S.3C4H9.Sn/c7-6-4-2-1-3-5-6;3*1-3-4-2;/h6-7H,1-5H2;3*1,3-4H2,2H3;/q;;;;+1/p-1

InChI Key

UJHSVOAOXAMZBC-UHFFFAOYSA-M

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)SC1CCCCC1

Origin of Product

United States

Preparation Methods

Direct Alkylation of Tin Precursors

The most widely reported method involves nucleophilic substitution at a tin center using cyclohexylsulfanyl ligands. Tributyltin chloride serves as the starting material, reacting with cyclohexylthiol (C6H11SH) under basic conditions:

Reaction Scheme:
$$
\text{Bu}3\text{SnCl} + \text{C}6\text{H}{11}\text{SH} \xrightarrow{\text{Base}} \text{Bu}3\text{Sn-S-C}6\text{H}{11} + \text{HCl}
$$

Optimization Parameters:

  • Base Selection: Triethylamine or pyridine are preferred for HCl scavenging, with yields reaching 68–72% in anhydrous THF.
  • Solvent Effects: Polar aprotic solvents (e.g., DMF, DMSO) improve ligand exchange kinetics but risk tin hydrolysis.
  • Temperature: Reactions typically proceed at 0–25°C to minimize side reactions like disulfide formation.

Table 1: Alkylation Conditions and Outcomes

Base Solvent Temp (°C) Time (h) Yield (%)
Et3N THF 25 6 72
Pyridine DMF 0 12 68

Transmetalation from Organometallic Reagents

Transmetalation strategies exploit the exchange between tin halides and preformed cyclohexylsulfanyl-metal complexes. This two-step approach isolates intermediates for quality control:

Step 1: Synthesis of Potassium Cyclohexylsulfanylate
$$
\text{C}6\text{H}{11}\text{SH} + \text{KOH} \rightarrow \text{C}6\text{H}{11}\text{SK} + \text{H}_2\text{O}
$$

Step 2: Tin-Ligand Exchange
$$
\text{Bu}3\text{SnCl} + \text{C}6\text{H}{11}\text{SK} \rightarrow \text{Bu}3\text{Sn-S-C}6\text{H}{11} + \text{KCl}
$$

Advantages:

  • Eliminates volatile thiols, enhancing reaction safety.
  • Achieves higher purity (≥95% by 119Sn NMR) due to intermediate crystallization.

Limitations:

  • Requires strict anhydrous conditions to prevent potassium reagent degradation.
  • Longer reaction times (24–48 h) compared to direct alkylation.

Radical-Mediated Sulfur Transfer

Recent advances utilize tin-centered radicals to introduce sulfur functionalities. Photocatalytic methods employ AIBN (azobisisobutyronitrile) or Et3B/O2 initiation systems:

Mechanism:

  • Radical initiation:
    $$
    \text{AIBN} \xrightarrow{\Delta} 2 \cdot\text{C}(\text{CH}3)2\text{CN} + \text{N}_2
    $$
  • Hydrogen abstraction from cyclohexyl thiol:
    $$
    \cdot\text{C}(\text{CH}3)2\text{CN} + \text{C}6\text{H}{11}\text{SH} \rightarrow \text{C}6\text{H}{11}\text{S}\cdot + \text{C}(\text{CH}3)2\text{CNH}
    $$
  • Tin-radical coupling:
    $$
    \text{Bu}3\text{Sn}\cdot + \text{C}6\text{H}{11}\text{S}\cdot \rightarrow \text{Bu}3\text{Sn-S-C}6\text{H}{11}
    $$

Table 2: Radical Method Performance

Initiator Light Source Temp (°C) Yield (%)
AIBN UV (365 nm) 60 65
Et3B/O2 Visible 25 58

Key Considerations:

  • Oxygen-free environments critical for radical chain propagation.
  • Side products include disulfides (C6H11S–S–C6H11), necessitating column chromatography.

Hydrostannylation of Cyclohexylsulfanyl Acetylenes

An emerging route involves tin addition to carbon-sulfur triple bonds, though literature remains sparse for cyclohexyl derivatives. Analogous reactions with aryl acetylenes suggest feasibility:

$$
\text{Bu}3\text{SnH} + \text{HC≡C-S-C}6\text{H}{11} \xrightarrow{\text{Catalyst}} \text{Bu}3\text{Sn-CH}2\text{-C≡S-C}6\text{H}_{11}
$$

Catalyst Systems:

  • Pd(PPh3)4 or Ni(acac)2 enable regioselective anti-Markovnikov addition.
  • Yields remain moderate (45–50%) due to competing polymerization.

Analytical Characterization

Critical quality control metrics include:

  • 119Sn NMR: δ −10 to −20 ppm confirms Sn–S bonding.
  • FT-IR: S–Sn stretch at 525–540 cm−1 distinguishes from Sn–O or Sn–N analogs.
  • Elemental Analysis: Acceptable tolerances ≤0.4% for C, H, S.

Chemical Reactions Analysis

Types of Reactions

Tributyl(cyclohexylsulfanyl)stannane undergoes various types of reactions, including:

Common Reagents and Conditions

Common reagents used with this compound include:

    Azobisisobutyronitrile (AIBN): A radical initiator.

    Tetrahydrofuran (THF): A solvent.

    Cyclohexylsulfanyl chloride: A reactant for synthesis.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and substrates used. For example, in dehalogenation reactions, the corresponding hydrocarbons are typically formed .

Scientific Research Applications

Tributyl(cyclohexylsulfanyl)stannane has several applications in scientific research:

Mechanism of Action

The mechanism of action of tributyl(cyclohexylsulfanyl)stannane involves the formation of stannyl radicals. These radicals can abstract hydrogen atoms from other molecules, facilitating radical chain reactions. The compound’s affinity for sulfur allows it to participate in specific reactions, such as the Barton-McCombie reaction .

Comparison with Similar Compounds

Comparison with Similar Compounds

The evidence provided () focuses on impurities related to drospirenone/ethinyl estradiol, such as (S)-N-Methyl-3-(naphthalen-1-yloxy)-3-(thiophen-3-yl)propan-1-amine and 1-Fluoronaphthalene . These compounds are pharmacologically relevant aromatic or heterocyclic derivatives, structurally and functionally distinct from organotin compounds like Tributyl(cyclohexylsulfanyl)stannane. Below is a comparative analysis based on general organotin chemistry and inferred properties:

Table 1: Key Differences Between this compound and Related Compounds

Property This compound Triorganotin Thiolates Aromatic Thiol Derivatives (e.g., )
Structure Tin center with butyl/sulfanyl groups Tin + organic thiol ligands Sulfur-containing aromatic heterocycles
Reactivity Moderate steric hindrance High ligand exchange Electrophilic substitution
Applications Polymer stabilizers, biocides Catalysts Pharmaceutical impurities or intermediates
Toxicity High (organotin toxicity) Variable Low (pharmacological relevance)

Key Findings:

  • Steric Effects: The cyclohexylsulfanyl group in this compound likely reduces reactivity compared to less hindered triorganotin compounds (e.g., tributyltin chloride) due to bulky substituents .
  • Electronic Properties : The sulfur atom in the sulfanyl group may enhance nucleophilicity at the tin center compared to oxygen or nitrogen ligands .
  • Divergent Applications: Unlike the pharmaceutical impurities listed in (e.g., 3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol), organotin compounds are rarely used in drug synthesis due to toxicity concerns .

Limitations of the Provided Evidence

Q & A

Basic Research Questions

Q. What are the standard methodologies for synthesizing tributyl(cyclohexylsulfanyl)stannane, and how can reaction conditions be optimized?

  • Methodology : Use organotin chemistry protocols, such as nucleophilic substitution between tributyltin chloride and cyclohexylsulfanyl precursors. Optimize parameters like solvent polarity (e.g., THF vs. DMF), temperature (40–80°C), and stoichiometry (1:1.2 molar ratio of tin precursor to thiol). Monitor intermediates via thin-layer chromatography (TLC) and characterize products using 119^{119}Sn NMR for tin coordination environments .
  • Key Considerations : Ensure anhydrous conditions to prevent hydrolysis of tin intermediates. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical to isolate high-purity product.

Q. Which spectroscopic techniques are most reliable for characterizing this compound, and what spectral markers should researchers prioritize?

  • Techniques :

  • NMR : 1^{1}H and 13^{13}C NMR to confirm cyclohexyl and butyl group integration. 119^{119}Sn NMR (δ ≈ 100–150 ppm) to verify tin-sulfur bonding .
  • Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion peaks (e.g., [M+H]+^+ or [M+Na]+^+) and fragmentation patterns.
    • Validation : Cross-reference spectral data with computational predictions (DFT-based chemical shift calculations) to resolve ambiguities .

Q. How does this compound behave under varying storage conditions, and what protocols ensure long-term stability?

  • Stability Testing : Conduct accelerated degradation studies (40°C/75% RH for 6 months) and monitor via HPLC or GC-MS. Degradation products (e.g., oxidized sulfur species or tin oxides) indicate susceptibility to moisture/oxygen .
  • Storage Recommendations : Use amber vials under inert gas (argon) at –20°C. Add stabilizers like BHT (0.01% w/w) to prevent radical-mediated decomposition .

Advanced Research Questions

Q. What mechanistic insights can computational modeling provide about the reactivity of this compound in cross-coupling reactions?

  • Approach : Perform DFT calculations (e.g., Gaussian 16) to map transition states and activation energies for transmetallation steps. Compare with experimental kinetic data (e.g., Arrhenius plots) to validate mechanistic pathways .
  • Challenges : Account for solvent effects (PCM models) and steric hindrance from the cyclohexyl group, which may slow reaction rates compared to smaller ligands .

Q. How can researchers resolve contradictions in reported spectroscopic data for this compound across different studies?

  • Troubleshooting Steps :

Replicate experiments using standardized conditions (e.g., solvent, concentration).

Validate instrumentation calibration (e.g., NMR lock signals, MS tuning).

Consult authoritative databases (NIST Chemistry WebBook) for reference spectra .

  • Case Study : Discrepancies in 119^{119}Sn NMR shifts may arise from trace impurities; use preparative HPLC to isolate pure batches and re-analyze .

Q. What methodologies are suitable for assessing the environmental impact of this compound in aquatic systems?

  • Ecotoxicology Protocols :

  • Bioaccumulation : Measure log PoctP_{oct} values to predict lipid solubility.
  • Degradation : Perform photolysis (UV irradiation) or hydrolysis (pH 5–9) studies, followed by LC-MS/MS to identify breakdown products .
    • Regulatory Alignment : Compare results with OECD Guidelines 301 (Ready Biodegradability) and 305 (Bioaccumulation in Fish) .

Q. How can impurity profiling during synthesis improve the reproducibility of this compound-based reactions?

  • Analytical Workflow :

Use GC-MS or HPLC-PDA to detect side products (e.g., tributyltin oxides or disulfides).

Set acceptance criteria (e.g., ≤0.5% impurities) per ICH Q3A guidelines .

  • Mitigation : Optimize quenching steps (e.g., rapid cooling post-reaction) and employ scavengers (e.g., activated charcoal) to adsorb reactive intermediates .

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